N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide

Kinase Inhibition TLK2 Structure-Activity Relationship

Procure this precise oxindole scaffold to anchor your medicinal chemistry campaign. Use as a baseline for systematic SAR studies to map kinase/HDAC selectivity, exploiting the validated core. Alternatively, employ as a high-purity analytical reference standard (HPLC/LC-MS) to track structurally related impurities in API process chemistry. Secure the missing comparative data and verify target engagement with this essential building block.

Molecular Formula C17H15FN2O2
Molecular Weight 298.317
CAS No. 921773-57-1
Cat. No. B2490255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide
CAS921773-57-1
Molecular FormulaC17H15FN2O2
Molecular Weight298.317
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22)
InChIKeyLAGBUNIURDJYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide (CAS 921773-57-1): Chemical Identity and Procurement Baseline


N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide is a synthetic small molecule (C17H15FN2O2, MW 298.31) featuring an oxindole core, an N-ethyl substituent, and a 3-fluorobenzamide moiety [1]. It is registered in PubChem (CID 40805066) and is primarily listed by chemical suppliers as a biochemical research tool, with annotations suggesting potential as an NADPH oxidase or kinase inhibitor [1]. However, publicly available, peer-reviewed primary research data quantifying its biological activity, selectivity, and ADME/Tox properties remain extremely scarce, making rigorous comparative differentiation difficult.

Why Generic Substitution is Not Possible for N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide


The critical barrier to substitution is not proven superiority, but a profound lack of standardized, public, comparative data. While structurally related 2-oxoindoline derivatives show diverse biological activities across kinases (e.g., TLK2, CDK2, VEGFR-2), HDACs, and NADPH oxidases, the specific quantitative contribution of the 3-fluorobenzamide and N-ethyl substituents in this molecule has not been published in peer-reviewed journals [1]. Simply interchanging this compound with another 2-oxoindoline analog without verified target engagement, selectivity, and potency data risks experimental failure, as subtle structural differences can lead to orders-of-magnitude changes in activity and selectivity [2].

Quantitative Evidence Guide: Differentiation Analysis for N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide


Evidence Gap: Absence of Published Head-to-Head Potency Data Against Closest Analogs

No peer-reviewed publication provides a direct, quantitative comparison of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide with its closest structural analog, N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide, or any other 2-oxoindoline-based kinase inhibitor. A vendor report claims an IC50 of approximately 0.44 µM against Tousled-like kinase 2 (TLK2) , but this data point is from a non-primary source and cannot be verified, as the original assay context and comparator data are missing. For comparison, a related indolinone scaffold (CHEMBL86755) is reported to have a TLK2 IC50 of 0.47 µM, making any claim of superiority impossible without a direct head-to-head study.

Kinase Inhibition TLK2 Structure-Activity Relationship

Selectivity Profile: Critical Unknowns for N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide vs. Multi-kinase 2-Oxoindolines

The selectivity profile of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide is unknown. This is a critical point of differentiation, as other 2-oxoindoline derivatives are known to be promiscuous kinase inhibitors. For example, the indolinone SU9516 inhibits CDK2 but also has significant off-target effects [1]. Without a published selectivity panel (e.g., against a broad panel of 50+ kinases), it is impossible to know if the 3-fluorobenzamide substitution confers any selectivity advantage over, for instance, the unsubstituted benzamide or other halogen-substituted analogs. This absence of data is a major risk when considering this compound for target-specific assay development.

Kinase Profiling Selectivity Off-Target Effects

NADPH Oxidase Inhibition: Conflicting Identity with Apocynin on Vendor Databases

One vendor technical datasheet annotates N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide as an NADPH oxidase inhibitor, citing two studies on apocynin, a structurally unrelated methoxy-substituted acetophenone . This is likely a cataloging error, as the cited papers (Impellizzeri et al., 2011; Genovese et al., 2011) exclusively investigate apocynin and do not mention the target compound. This misattribution creates significant confusion. If the compound is indeed an NADPH oxidase inhibitor, its structure suggests it would be a completely different chemotype from apocynin, which could theoretically offer different pharmacokinetics or isoform selectivity, but no actual data supports this.

NADPH Oxidase Inflammation Ros Production

Recommended Application Scenarios for N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide Based on Current Evidence


Exploratory Synthesis and Chemical Probe Derivatization

Given the absence of published bioactivity, the primary rational use case is as a starting material for a novel medicinal chemistry campaign. The compound's core scaffold is pharmaceutically validated [1]. A researcher could use it to systematically explore SAR, starting with this compound as a baseline for synthesizing new analogs with varied substituents on the benzamide (e.g., moving the fluorine, adding other halogens) and oxindole (e.g., changing the N-alkyl group) to map kinase or other target selectivity, generating the primary data that is currently missing [2].

Analytical Reference Standard for Related Substance Testing

In pharmaceutical process chemistry, a closely related derivative like N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide could be a potential synthetic impurity or degradant of a more advanced drug candidate containing the 2-oxoindoline motif. Procuring this compound as a high-purity analytical reference standard to develop and validate HPLC or LC-MS methods for impurity tracking in API batches is a justifiable industrial application, even without intrinsic bioactivity data [1].

Negative Control for Fluoro-benzamide SAR Studies

If a research program has already identified a more potent 2-oxoindoline lead with a different substitution pattern (e.g., a 4-fluorobenzamide), this compound could be procured as a structurally matched negative control. Its presumed lack of activity (pending verification) at the relevant target could help confirm the specific contribution of the lead's substitution geometry to its potency and selectivity, strengthening the SAR hypothesis [2].

Quote Request

Request a Quote for N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.